molecular formula C8H8ClNO3S B1298896 Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate CAS No. 22288-82-0

Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate

Cat. No. B1298896
CAS RN: 22288-82-0
M. Wt: 233.67 g/mol
InChI Key: OYLPYFBEANZDIV-UHFFFAOYSA-N
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Description

Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate is a chemical compound that is part of a broader class of thiophene derivatives. These compounds are of interest due to their potential applications in the synthesis of various heterocyclic systems, which are important in the development of pharmaceuticals and other organic materials.

Synthesis Analysis

The synthesis of related thiophene derivatives has been explored in several studies. For instance, methyl (Z)-2-acetylamino-3-dimethylaminopropenoate, a compound with a similar acetylamino moiety, was prepared from N-acetylglycine, which was converted with N,N-dimethylformamide and phosphorus oxychloride into an intermediate oxazolone, followed by treatment with methanol in the presence of potassium carbonate . This method demonstrates the versatility of acetylamino-substituted thiophenes in synthesizing heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of these thiophene derivatives is crucial for their reactivity and the types of heterocycles they can form. The orientation around the double bond in related compounds has been established by X-ray analysis, which is essential for understanding the reactivity and the formation of the final heterocyclic systems .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that lead to the formation of heterocyclic systems. For example, methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates were synthesized by a solvent-free reaction of methyl 3-aminothiophene-2-carboxylate with diaryl-1,2,4-triazine-5-carbonitriles, showcasing nucleophilic substitution reactions . Additionally, the reaction of 2-methylmercapto-5-lithiothiophene with methyl 2-dimethylamino-5-thiophenecarboxylate leads to the formation of deeply colored methinium perchlorates .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the introduction of a methylmercapto or dimethylamino group can result in deeply colored compounds, as evidenced by the spectroscopic characterization of some substituted tris(2-thienyl)methinium perchlorates . The reactivity of these compounds with various nucleophiles and electrophiles leads to a wide range of heterocyclic systems, indicating a rich chemistry that is valuable for synthetic applications .

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate is involved in various chemical reactions and syntheses that underline its importance in organic chemistry. One significant application is in the acylaminomethylation of 2-acylthiophenes, 2-thiophenecarboxylic acid, and its esters, where it acts as a precursor to 4- and 5-(N-chloroacetylamino)methyl derivatives. This process is crucial for modifying thiophene derivatives, which are essential in synthesizing pharmaceuticals and agrochemicals (Gol'dfarb, Yakubov, & Belen’kii, 1986).

Furthermore, the compound finds application in the reductive acetylation of nitrocarboxylic acids of the thiophene and furan series or their esters, producing 4-acetylamino-2-thiophenecarboxylic acids or their esters. This reaction highlights its role in converting nitro groups to acetylamino groups, a transformation valuable in medicinal chemistry (Gol'dfarb, Bulgakova, & Fabrichnyǐ, 1983).

Synthesis of Heterocyclic Compounds

Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate is also pivotal in synthesizing various heterocyclic compounds. It serves as a versatile synthon for preparing polysubstituted heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles. This versatility demonstrates its utility in generating complex molecules that could have applications in drug discovery and materials science (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Additionally, it is used in the synthesis of amino acids and heterocyclic systems, highlighting its role in creating bioactive molecules and potential pharmaceuticals. The compound's ability to react with N-nucleophiles to form various heterocyclic systems underlines its significance in synthetic organic chemistry (Kralj, Hvala, Svete, Golič, & Stanovnik, 1997).

Derivative Synthesis and Applications

Research on N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, related to methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate, demonstrates the compound's role in synthesizing and studying novel organic compounds with potential applications in pharmaceuticals and agrochemicals. The comprehensive characterization of these derivatives using techniques such as HPLC, GC-MS, FTIR, and NMR spectroscopy underscores the importance of such compounds in chemical research (Dzygiel et al., 2004).

properties

IUPAC Name

methyl 2-acetamido-5-chlorothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3S/c1-4(11)10-7-5(8(12)13-2)3-6(9)14-7/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLPYFBEANZDIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(S1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356022
Record name methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate

CAS RN

22288-82-0
Record name methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 19.9 parts of methyl 2-acetamidothiophene-3-carboxylate in 200 parts by volume of chloroform, 8.2 parts by volume of sulfuryl chloride is added dropwise at below 30°C. The mixture is stirred at room temperature for 30 minutes and then cooled with ice. To the mixture, about 300 parts by volume of saturated aqueous sodium bicarbonate solution is cautiously added with stirring. The chloroform layer is separated, washed with water and dried over sodium sulfate. Evaporation of the solvent gives methyl 2-acetamido-5-chlorothiophene-3-carboxylate as crystals. Recrystallization from methanol gives needles melting at 110°-110.5°C. This compound is identical with that obtained in Reference Example 17.
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Synthesis routes and methods II

Procedure details

To a stirred solution of 4 parts of methyl 2-acetamidothiophene-3 -carboxylate in a mixture of 80 parts by volume of chloroform and 12 parts by volume of pyridine, 20 parts by volume of a 10 % (W/V) solution of chlorine in carbon tetrachloride is added dropwise. After stirring for further 30 minutes, the mixture is washed with an aqueous sodium bicarbonate solution and, then, with water. Evaporation of the solvent, and recrystallization of the residue from methanol gives methyl 2-acetamido-5-chlorothiophene-3-carboxylate as crystals. Colorless needles, melting point: 110°-110.5°C.
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